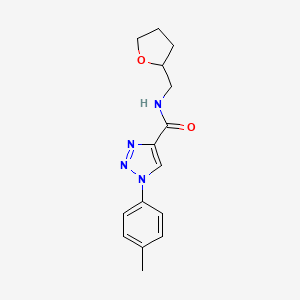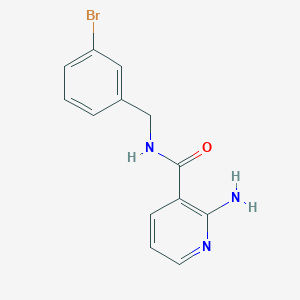
4-amino-3-phenyl-N-(pyridin-3-ylmethyl)-1,2-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-3-phenyl-N-(pyridin-3-ylmethyl)-1,2-thiazole-5-carboxamide, also known as PTC-209, is a small molecule inhibitor of BMI-1, a protein that plays a crucial role in the self-renewal of stem cells and cancer cells.
Mecanismo De Acción
4-amino-3-phenyl-N-(pyridin-3-ylmethyl)-1,2-thiazole-5-carboxamide binds to the BMI-1 protein and disrupts its interaction with other proteins involved in stem cell self-renewal and cancer cell proliferation. This leads to the inhibition of cancer stem cell self-renewal and the sensitization of cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on cancer cells and cancer stem cells, while sparing normal cells. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. This compound has also been shown to inhibit the expression of genes involved in stem cell self-renewal and cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-amino-3-phenyl-N-(pyridin-3-ylmethyl)-1,2-thiazole-5-carboxamide has several advantages for lab experiments, including its selectivity for cancer cells and cancer stem cells, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its potential as a therapeutic agent in cancer treatment. However, this compound has limitations, including its low solubility in water and its potential toxicity in vivo.
Direcciones Futuras
For research on 4-amino-3-phenyl-N-(pyridin-3-ylmethyl)-1,2-thiazole-5-carboxamide include the development of more potent and selective BMI-1 inhibitors, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy in preclinical and clinical studies. This compound may also have potential applications in other diseases, such as neurodegenerative diseases and viral infections.
Métodos De Síntesis
4-amino-3-phenyl-N-(pyridin-3-ylmethyl)-1,2-thiazole-5-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of 4-amino-3-phenylthiazole-5-carboxylic acid with pyridine-3-carboxaldehyde, followed by reduction and acylation to yield this compound.
Aplicaciones Científicas De Investigación
4-amino-3-phenyl-N-(pyridin-3-ylmethyl)-1,2-thiazole-5-carboxamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the self-renewal of cancer stem cells and sensitize them to chemotherapy and radiation therapy. This compound has also been found to inhibit the growth of a wide range of cancer cells, including breast, prostate, and pancreatic cancer cells.
Propiedades
IUPAC Name |
4-amino-3-phenyl-N-(pyridin-3-ylmethyl)-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c17-13-14(12-6-2-1-3-7-12)20-22-15(13)16(21)19-10-11-5-4-8-18-9-11/h1-9H,10,17H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSRSOVZYXXLCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-ethyl-1H-imidazol-1-yl)methyl]-5-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B7549216.png)
![(5-chloro-2-methoxyphenyl)[5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B7549236.png)
![4-methyl-8-[(5-methyl-2-furyl)methyl]-2-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B7549238.png)


![N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-3,5-difluorobenzamide](/img/structure/B7549252.png)
![N-cyclooctyl-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B7549266.png)
![3-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B7549274.png)

![N-([1,2,4]triazolo[4,3-a]pyridin-3-yl)oxolane-2-carboxamide](/img/structure/B7549281.png)


![3,5,5-trimethyl-N-[2-(2H-tetrazol-5-yl)phenyl]hexanamide](/img/structure/B7549297.png)
